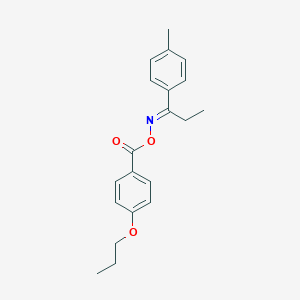![molecular formula C24H20F3N3O3 B454608 4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE](/img/structure/B454608.png)
4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is a complex organic compound with a unique structure that includes phenoxyphenyl, trifluoromethylphenyl, and hydrazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phenoxyphenyl and trifluoromethylphenyl precursors, followed by their coupling with hydrazine derivatives under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine derivatives and phenoxyphenyl compounds with trifluoromethyl groups. Examples include:
- 4-OXO-4-{2-[(E)-1-(4-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE
- 4-OXO-4-{2-[(E)-1-(2-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE
Uniqueness
The uniqueness of 4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of phenoxyphenyl, trifluoromethylphenyl, and hydrazino groups makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C24H20F3N3O3 |
|---|---|
Molecular Weight |
455.4g/mol |
IUPAC Name |
N'-[(E)-(3-phenoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]butanediamide |
InChI |
InChI=1S/C24H20F3N3O3/c25-24(26,27)18-7-5-8-19(15-18)29-22(31)12-13-23(32)30-28-16-17-6-4-11-21(14-17)33-20-9-2-1-3-10-20/h1-11,14-16H,12-13H2,(H,29,31)(H,30,32)/b28-16+ |
InChI Key |
SJMBOKFDXGVUGO-LQKURTRISA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N'-[3-(2-furyl)-2-methyl-2-propenylidene]propanohydrazide](/img/structure/B454525.png)
![N-(4-{[2-(4-butoxy-3-methoxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B454526.png)

![2-{4-[N-(3-pyridinylcarbonyl)propanehydrazonoyl]phenoxy}acetamide](/img/structure/B454530.png)
![2-{2-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenoxy}acetamide](/img/structure/B454535.png)
![2-(4-chlorophenoxy)-N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-methylpropanohydrazide](/img/structure/B454536.png)
![3-methyl-N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}benzohydrazide](/img/structure/B454537.png)
![N'-[1-(5-ethyl-2-thienyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B454539.png)
![N-(4-{[2-(3-butoxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B454540.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B454545.png)


